Iloprost S-isomer

Übersicht

Beschreibung

Iloprost is a second generation structural analog of prostacyclin (PGI2) with about ten-fold greater potency than the first generation stable analogs, typified by carbaprostacyclin. Iloprost binds with equal affinity to the recombinant human IP and EP1 receptors with a Ki value of 11 nM. Most preparations of iloprost contain 16(S) and 16(R) stereoisomers. 16(S)-Iloprost potently inhibits platelet aggregation with an IC50 value of 3.5 nM.

Wirkmechanismus

Target of Action

Iloprost is an analog of prostacyclin (PGI2; epoprostenol), an endogenous prostanoid mainly produced in the vascular endothelium . The primary target of Iloprost is the prostacyclin receptor, which is involved in vasodilation and inhibition of platelet aggregation . The S-isomer of Iloprost is reported to exhibit a higher potency in dilating blood vessels compared to the R-isomer .

Mode of Action

Iloprost works by binding to and activating the prostacyclin receptor, leading to vasodilation and inhibition of platelet aggregation . This interaction results in the opening (dilatation) of the blood vessels, allowing the blood to flow through them .

Biochemical Pathways

Iloprost affects several biochemical pathways. It inhibits the activation of p38 mitogen-activated protein kinase (MAPK), the nuclear factor (NF)-κB pathway, and Rho signaling . These pathways are involved in inflammation and vascular function, and their inhibition leads to a decrease in pulmonary vascular resistance and pulmonary artery pressure .

Pharmacokinetics

The pharmacokinetics of Iloprost involve rapid entry into the systemic circulation, peaking immediately after termination of the inhalation maneuver . The serum levels of inhaled Iloprost decline much more rapidly than the pharmacodynamic effects in the pulmonary vasculature . Iloprost is approximately 60% protein-bound, mainly to albumin . It is metabolized via β-oxidation to inactive tetranor-iloprost .

Result of Action

The result of Iloprost’s action is a substantial decrease in pulmonary vascular resistance and pulmonary artery pressure . It also leads to a marked increase in cardiac output and mixed venous and arterial oxygen saturation . These effects contribute to the improvement of exercise tolerance, symptoms, and lack of deterioration in patients with pulmonary arterial hypertension (PAH) .

Action Environment

The action of Iloprost can be influenced by environmental factors such as altitude. For instance, its effectiveness in reducing the risk of digit amputations due to severe frostbite was established in young, healthy adults who suffered frostbite at high altitudes . This suggests that the efficacy and stability of Iloprost can be affected by environmental conditions.

Biochemische Analyse

Biochemical Properties

Iloprost S-isomer mimics the pharmacodynamic properties of prostacyclin, namely: inhibition of platelet aggregation, vasodilation, and cytoprotection . It interacts with various enzymes and proteins, including the prostacyclin receptor, to stimulate vasodilation . The nature of these interactions involves the binding of Iloprost to these receptors, leading to their activation and subsequent physiological responses .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease the expression of snail and vimentin, markers of epithelial to mesenchymal transition, in in vitro and in vivo models .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a prostacyclin mimetic that activates the prostacyclin receptor to stimulate vasodilation . It has little selectivity as it binds to and activates all four receptors for prostaglandin E2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to enhance exercise capacity, lower hemodynamic parameters, and improve long-term outcomes in animal models . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a murine model of previously established COPD, treatment with intranasal iloprost significantly reduced systemic inflammation and bronchial hyperresponsiveness .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized principally via β-oxidation of the carboxyl side chain . The main metabolite is tetranor-iloprost, which is found in the urine in free and conjugated form .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully elucidated. Following intravenous infusion, the apparent steady-state volume of distribution was 0.7 to 0.8 L/kg in healthy subjects .

Biologische Aktivität

Iloprost, a synthetic analog of prostacyclin, has gained attention for its therapeutic applications, particularly in pulmonary arterial hypertension (PAH) and systemic scleroderma. The S-isomer of iloprost (16(S)-iloprost) is noted for its enhanced biological activity compared to the R-isomer. This article reviews the biological activity of iloprost S-isomer, focusing on its pharmacodynamics, receptor interactions, clinical efficacy, and safety profile.

Iloprost functions primarily as a potent vasodilator and anti-platelet agent. Its mechanism involves the activation of prostacyclin receptors (IP receptors), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in smooth muscle relaxation and inhibition of platelet aggregation.

Receptor Binding Affinity

Research indicates that the 16(S)-isomer exhibits significantly higher binding affinity for platelet receptors compared to the 16(R)-isomer. The equilibrium binding studies revealed:

- 16(S)-isomer : ,

- 16(R)-isomer : ,

The association rates were also markedly different:

- 16(S) :

- 16(R) :

These differences suggest that the S-isomer's structural orientation allows for more effective receptor interaction, leading to its superior biological activity .

Pulmonary Arterial Hypertension (PAH)

This compound has been extensively studied in patients with PAH. A systematic review highlighted its effectiveness in improving exercise capacity and hemodynamic parameters. Key findings include:

- Significant reduction in mean pulmonary artery pressure.

- Improvement in functional capacity as measured by the six-minute walk test.

- Increased quality of life scores among treated patients.

Systemic Scleroderma

In systemic scleroderma patients suffering from Raynaud's phenomenon and digital ulcers, iloprost has shown promising results:

- A study involving 31 patients reported a decrease in Visual Analog Scale (VAS) scores from 71.5 to 36.9 after two weeks of treatment (p < 0.001).

- Ulcer dimensions improved significantly; deep ulcers decreased from 20.6% to 1% post-treatment (p < 0.001) .

3. Safety Profile

Iloprost is generally well-tolerated, but side effects can occur, particularly with rapid infusion rates. Common adverse effects include:

- Headaches

- Flushing

- Nausea

Long-term studies indicate that while some patients may experience mild increases in leukocyte counts, significant hematological changes are rare .

4. Comparative Efficacy Data

The following table summarizes key clinical outcomes from various studies assessing the efficacy of this compound in different conditions:

| Study Reference | Condition | Sample Size | Treatment Duration | Key Outcome | Result |

|---|---|---|---|---|---|

| Bellando-Randone et al., 2022 | Raynaud's Phenomenon | 31 | 2 weeks | VAS score reduction | From 71.5 to 36.9 (p < 0.001) |

| Bettoni et al., 2002 | Digital Ulcers | 28 | 5 days | VAS score reduction | From 10 to 5 (p < 0.001) |

| Casigliani Rabl et al., 2012 | Digital Ulcers | 73 | Varies | Frequency & severity reduction | VAS score from 7.3 to 6 (p = 0.025) |

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Vasodilation and Pulmonary Hypertension Treatment

Iloprost S-isomer is primarily utilized for treating pulmonary arterial hypertension (PAH). It acts as a potent vasodilator, reducing pulmonary vascular resistance and improving exercise tolerance in patients. Studies indicate that inhaled iloprost significantly lowers mean pulmonary arterial pressure (PAP) and enhances hemodynamic variables in patients with primary pulmonary hypertension. For instance, a study showed that aerosolized iloprost resulted in a more pronounced decrease in mean PAP compared to sildenafil alone, suggesting its effectiveness as a first-line treatment for PAH .

Anti-thrombotic Effects

The S-isomer also exhibits anti-thrombotic properties, inhibiting platelet aggregation. Research indicates that iloprost's mechanism may involve interactions with platelet receptors, where the 16(S) isomer binds more effectively than its counterpart, leading to a greater reduction in collagen-induced platelet aggregation . This property is particularly beneficial for patients at risk of thromboembolic events.

Clinical Applications

Treatment of Peripheral Arterial Disease

This compound is indicated for severe chronic limb ischemia (CLI), particularly in cases where revascularization is not feasible. Clinical trials have demonstrated that intravenous administration of iloprost can significantly improve blood flow and reduce the risk of amputation in patients suffering from critical limb ischemia due to peripheral arterial occlusive disease (PAOD) .

Management of Frostbite

In addition to its vascular applications, iloprost is utilized in the management of severe frostbite. The compound has been shown to reduce digit amputation risks by promoting tissue perfusion and mitigating ischemic injury. A clinical assessment highlighted the efficacy of iloprost in young adults with frostbite, showcasing its protective effects against tissue necrosis .

Comparative Efficacy

A comparative analysis of the two diastereoisomers reveals significant differences in potency:

| Isomer | Potency (Kd) | Bmax (fmol/mg protein) | Association Rate (s^-1) |

|---|---|---|---|

| 16(S) | 13.4 nM | 665 | 0.036 |

| 16(R) | 288 nM | 425 | 0.001 |

The data indicates that the S-isomer's superior binding affinity and biological activity make it a more effective therapeutic agent compared to the R-isomer .

Case Studies

- Pulmonary Hypertension : A study involving patients with NYHA Class III–IV symptoms showed that inhaled iloprost improved exercise tolerance and reduced symptoms significantly compared to placebo .

- Frostbite Management : In a clinical trial assessing iloprost for frostbite treatment, patients receiving intravenous iloprost exhibited reduced amputation rates compared to those receiving standard care .

- Peripheral Arterial Disease : A cohort study on CLI patients demonstrated that iloprost infusion resulted in improved limb perfusion and reduced need for surgical interventions .

Eigenschaften

IUPAC Name |

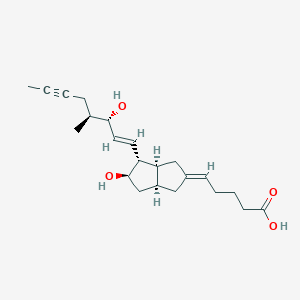

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-ITQKTNNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225814 | |

| Record name | Iloprost S-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74843-14-4 | |

| Record name | Iloprost S-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iloprost S-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILOPROST S-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U5P0UB24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.